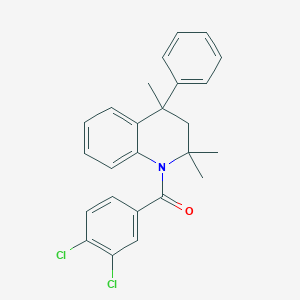
5-(4-(Benzyloxy)phenyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-(4-(Benzyloxy)phényl)-N’-(3,4,5-triméthoxybenzylidène)-1H-pyrazole-3-carbohydrazide est un composé organique complexe qui a suscité un intérêt dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend un cycle pyrazole, un groupe benzyloxyphényle et une portion triméthoxybenzylidène.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-(4-(Benzyloxy)phényl)-N’-(3,4,5-triméthoxybenzylidène)-1H-pyrazole-3-carbohydrazide implique généralement un processus en plusieurs étapes :
Formation du cycle pyrazole : La première étape implique la cyclisation de dérivés d’hydrazine appropriés avec des composés carbonylés α,β-insaturés pour former le cycle pyrazole.
Introduction du groupe benzyloxyphényle : Cette étape implique la réaction de l’intermédiaire pyrazole avec des halogénures de benzyloxyphényle en conditions basiques.
Formation de la portion triméthoxybenzylidène : La dernière étape implique la condensation de l’intermédiaire pyrazole avec le 3,4,5-triméthoxybenzaldéhyde en présence d’un catalyseur acide.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse décrites ci-dessus pour améliorer le rendement et la pureté. Cela peut inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et le développement de catalyseurs plus efficaces.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-(4-(Benzyloxy)phényl)-N’-(3,4,5-triméthoxybenzylidène)-1H-pyrazole-3-carbohydrazide subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l’aide d’oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide de réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe benzyloxyphényle.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d’une base.
Principaux produits
Oxydation : Formation d’acides carboxyliques ou de cétones correspondants.
Réduction : Formation d’alcools ou d’amines.
Substitution : Formation de dérivés substitués avec divers groupes fonctionnels.
4. Applications de la recherche scientifique
Le 5-(4-(Benzyloxy)phényl)-N’-(3,4,5-triméthoxybenzylidène)-1H-pyrazole-3-carbohydrazide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antifongiques.
Médecine : Enquêté pour ses propriétés anticancéreuses, en particulier en tant qu’inhibiteur d’enzymes spécifiques impliquées dans la prolifération des cellules cancéreuses.
Applications De Recherche Scientifique
5-(4-(Benzyloxy)phenyl)-N’-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer properties, particularly as an inhibitor of specific enzymes involved in cancer cell proliferation.
Mécanisme D'action
Le mécanisme d’action du 5-(4-(Benzyloxy)phényl)-N’-(3,4,5-triméthoxybenzylidène)-1H-pyrazole-3-carbohydrazide implique son interaction avec des cibles moléculaires spécifiques :
Cibles moléculaires : Enzymes telles que les kinases et les protéases qui sont impliquées dans les voies de signalisation cellulaire.
Voies impliquées : L’inhibition de ces enzymes peut conduire à la perturbation des voies de signalisation qui sont essentielles à la survie et à la prolifération des cellules cancéreuses.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-(4-(Benzyloxy)phényl)-N’-(3,4,5-triméthoxybenzylidène)-1H-pyrazole-3-thiol
- 5-(4-(Benzyloxy)phényl)-N’-(3,4,5-triméthoxybenzylidène)-1H-pyrazole-3-carboxamide
Unicité
L’unicité du 5-(4-(Benzyloxy)phényl)-N’-(3,4,5-triméthoxybenzylidène)-1H-pyrazole-3-carbohydrazide réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Sa portion triméthoxybenzylidène, en particulier, est connue pour améliorer son activité biologique, ce qui en fait un candidat prometteur pour des recherches et un développement futurs.
Propriétés
Numéro CAS |
302918-62-3 |
|---|---|
Formule moléculaire |
C27H26N4O5 |
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
3-(4-phenylmethoxyphenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C27H26N4O5/c1-33-24-13-19(14-25(34-2)26(24)35-3)16-28-31-27(32)23-15-22(29-30-23)20-9-11-21(12-10-20)36-17-18-7-5-4-6-8-18/h4-16H,17H2,1-3H3,(H,29,30)(H,31,32)/b28-16+ |
Clé InChI |
BRENBTCPWHCYMG-LQKURTRISA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][4-(piperidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B11664815.png)
![N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]pyridine-2-carboxamide](/img/structure/B11664822.png)
![N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}isonicotinohydrazide](/img/structure/B11664828.png)
![N'-[(Z)-(3-Bromophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11664831.png)

![ethyl (2Z)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11664847.png)
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664861.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11664863.png)
![N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11664864.png)



